3-Chloro-6-[4-(3-chlorophenyl)piperazin-1-yl]pyridazine
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Overview
Description
“3-Chloro-6-[4-(3-chlorophenyl)piperazin-1-yl]pyridazine” is a heteroaromatic compound . It has been investigated for its potential as an anti-tubercular agent .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity .Molecular Structure Analysis
The molecular structure of similar compounds has been determined from single-crystal X-ray diffraction data . The molecular interactions of the derivatized conjugates in docking studies reveal their suitability for further development .Chemical Reactions Analysis
The compound can undergo various chemical reactions. For instance, 3-Chloro-6-phenylpyridazine can undergo nickel catalyzed cross coupling reaction with aromatic and heteroaromatic halides, to give the corresponding substituted aryl- and heteroaryl pyridazines .Scientific Research Applications
Anti-Diabetic Drug Development
Researchers have explored derivatives of pyridazine, such as triazolo-pyridazine-6-yl-substituted piperazines, for their potential in anti-diabetic drug development. These compounds were evaluated for their ability to inhibit Dipeptidyl peptidase-4 (DPP-4), a target in the management of diabetes, showing promising insulinotropic activities and antioxidant properties. The synthesis of these compounds involved a two-step process, starting with 6-chloro-3-(m-tolyl)-[1,2,4]triazolo[4,3-b]pyridazine, demonstrating significant DPP-4 inhibition and insulinotropic activity, highlighting their potential as effective anti-diabetic medications (Bindu, Vijayalakshmi, & Manikandan, 2019).
Human Rhinovirus (HRV-3) Inhibitors
Chloro-pyridazine piperazines have been developed as potent inhibitors of human rhinovirus (HRV), the causative agent of the common cold. A pharmacophore-based design led to the synthesis of novel compounds with significant activity against HRV-3, demonstrating low cytotoxicity and potential as therapeutic agents for HRV infections (Wang et al., 2011).
Anticancer and Antituberculosis Studies
Derivatives of 3-Chloro-6-[4-(3-chlorophenyl)piperazin-1-yl]pyridazine have been synthesized and evaluated for their anticancer and antituberculosis activities. For instance, [1-(4-Chlorophenyl) cyclopropyl] (piperazin-1-yl) methanone derivatives exhibited promising in vitro anticancer activity against human breast cancer cell lines and significant antituberculosis activity. This research highlights the compound's versatility and potential in developing treatments for both cancer and tuberculosis (Mallikarjuna, Padmashali, & Sandeep, 2014).
Antimicrobial Activity
Several studies have synthesized and evaluated pyridazine derivatives, including those with the piperazine moiety, for their antimicrobial properties. For example, piperazine and triazolo-pyrazine derivatives were synthesized and showed promising antimicrobial activity against various bacterial and fungal strains, underlining the potential of these compounds in developing new antimicrobial agents (Patil et al., 2021).
Mechanism of Action
Target of Action
It is known that similar compounds, such as 3-(piperazin-1-yl)pyridazine derivatives, have been studied for their biological properties .
Result of Action
These effects would be the result of the compound’s interaction with its targets and the subsequent changes in biochemical pathways .
Future Directions
Properties
IUPAC Name |
3-chloro-6-[4-(3-chlorophenyl)piperazin-1-yl]pyridazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14Cl2N4/c15-11-2-1-3-12(10-11)19-6-8-20(9-7-19)14-5-4-13(16)17-18-14/h1-5,10H,6-9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSXDEMFQZHOKLD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=CC=C2)Cl)C3=NN=C(C=C3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14Cl2N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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